molecular formula C10H10FNO B8169879 3-Fluoro-N-methyl-4-vinylbenzamide

3-Fluoro-N-methyl-4-vinylbenzamide

Cat. No.: B8169879
M. Wt: 179.19 g/mol
InChI Key: YLLGPKHFLRRXSV-UHFFFAOYSA-N
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Description

3-Fluoro-N-methyl-4-vinylbenzamide is a fluorinated benzamide derivative characterized by a fluorine atom at the 3-position, a vinyl group at the 4-position of the benzene ring, and a methyl group attached to the amide nitrogen. Fluorinated benzamides are widely studied for their biochemical and pharmacological relevance, including roles in agrochemicals, pharmaceuticals, and polymer precursors .

Properties

IUPAC Name

4-ethenyl-3-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-3-7-4-5-8(6-9(7)11)10(13)12-2/h3-6H,1H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLGPKHFLRRXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)C=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-methyl-4-vinylbenzamide typically involves the following steps:

    Fluorination: Introduction of the fluorine atom onto the benzene ring.

    N-Methylation: Addition of a methyl group to the nitrogen atom of the amide.

    Vinylation: Introduction of the vinyl group onto the benzene ring.

Common reagents used in these reactions include fluorinating agents like N-fluorobenzenesulfonimide, methylating agents such as methyl iodide, and vinylating agents like vinyl magnesium bromide. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of 3-Fluoro-N-methyl-4-vinylbenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-methyl-4-vinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Sodium methoxide (NaOMe) can be used for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while reduction of the amide group can produce amines .

Scientific Research Applications

3-Fluoro-N-methyl-4-vinylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-N-methyl-4-vinylbenzamide involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the vinyl group can participate in covalent bonding with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-Fluoro-N-methyl-4-vinylbenzamide and related compounds:

Compound Name Substituents (Benzene Ring) N-Substituent Key Properties/Applications References
3-Fluoro-N-methyl-4-vinylbenzamide Fluoro (3), Vinyl (4) Methyl Hypothetical: Potential reactivity via vinyl group; unknown bioactivity.
3-Fluoro-N-methyl-4-nitrobenzamide Fluoro (3), Nitro (4) Methyl High structural similarity (0.99); nitro group may enhance electrophilicity.
N-(3,4-Difluorophenyl)-3-methylbenzamide Fluoro (3,4), Methyl (3) 3,4-Difluorophenyl Fluorine enhances lipophilicity; used in drug discovery.
Diflubenzuron Difluoro (2,6) Urea derivative Insect growth regulator (chitin synthesis inhibitor).
4-Fluoro-N-[3-(2-fluorophenyl)-...]benzamide Fluoro (4), Thienylidene Complex heterocycle Structural complexity; potential kinase inhibition.

Key Observations:

Substituent Effects: Fluorine Position: Fluorine at the 3-position (meta) is common in bioactive compounds, as seen in carcinogenic azo dyes (e.g., 3′-fluoro-4-dimethylaminoazobenzene in ). Meta-fluorine can alter electronic properties and metabolic stability . Vinyl Group: The 4-vinyl substituent in the target compound is unique among analogs.

Biological Activity: Fluorinated benzamides in (e.g., diflubenzuron) exhibit pesticidal activity, suggesting that fluorine enhances target binding or metabolic resistance. In contrast, 3′-fluoro-4-dimethylaminoazobenzene derivatives in showed elevated carcinogenicity compared to non-fluorinated analogs, highlighting the role of fluorine in modulating biological outcomes .

Physical Properties :

  • Melting points (MP) of related compounds vary widely. For example, a fluorinated chromene-pyrazolo[3,4-d]pyrimidine derivative in had an MP of 175–178°C, while simpler benzamides (e.g., N-(3,4-difluorophenyl)-3-methylbenzamide) may exhibit lower MPs due to reduced crystallinity .

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